Hexanitrobenzene
Overview
Description
Hexanitrobenzene, also known as HNB, is a nitrobenzene compound in which six nitro groups are bonded to all six positions of a central benzene ring . It is a high-density explosive compound with the chemical formula C6N6O12 .
Synthesis Analysis
Hexanitrobenzene is obtained by oxidizing the amine group of pentanitroaniline with hydrogen peroxide in sulfuric acid . During World War II, a method of synthesis of hexanitrobenzene was suggested in Germany. The product was supposed to be manufactured on a semi-industrial scale according to the following scheme: C6H3(NO2)3 → C6H3(NHOH)3 (partial reduction) → C6(NO2)3(NHOH)3 (nitration) → C6(NO2)6 (oxidation) .Molecular Structure Analysis
The stable conformation of this molecule has the nitro groups rotated out of the plane of the central benzene ring . The molecule adopts a propeller-like conformation in which the nitro groups are rotated about 53° from planar .Physical And Chemical Properties Analysis
Hexanitrobenzene appears as yellow or brown powdered crystals . It has a molar mass of 348.10 g/mol and a density of 1.985 g/cm³ . Its heat of formation is 17.48 kJ/mol . It has a melting point range of 256 to 264 °C .Scientific Research Applications
Enhancing Energy and Stability in Explosives
Hexanitrobenzene (HNB) has been a pivotal component in the development of high-energy organic explosives. Its fully nitrated structure represents the energy peak for organic explosives, but it has inherent instability, particularly in moist air. A recent advancement is the creation of 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), which surpasses HNB in both energy and stability. TNTNB exhibits a high density and an excellent heat of detonation, making it more effective and stable than HNB (Qi Sun et al., 2022).
Molecular Properties in Explosive Applications
The molecular properties of benzene nitro derivatives like hexanitrobenzene have been extensively studied using semi-empirical MO calculations. These studies have been crucial in understanding the molecular structures, rotational barriers, and heats of formation, which are essential for evaluating the efficiency and performance of explosives. The detonation parameters calculated for hexanitrobenzene show a good agreement with experimental values, highlighting its applicability in the field of explosives (Takehiro Matsunaga et al., 1992).
Detection and Analysis in Environmental Samples
Hexanitrobenzene and its derivatives have been studied for their detection and quantification in environmental samples like water. Improved pretreatment methods in gas chromatography have made the detection of nitrobenzene, a derivative of hexanitrobenzene, more precise and accurate. This is crucial for monitoring the environmental impact of explosive compounds (Dai Bao-chen, 2015).
Ecological Impact of Explosive Compounds
Research on the impacts of explosive compounds, including derivatives of hexanitrobenzene, on vegetation has provided insights into how these substances affect plant physiology and community composition. Understanding these effects is critical for assessing the ecological consequences of explosive residues in the environment (Stephen M. Via & J. Zinnert, 2016).
Safety And Hazards
Future Directions
Machine learning (ML)-aided discovery is highly desired for energetic materials (EMs), as ML is good at risk and cost reduction . This work decodes hexanitrobenzene (HNB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) as two distinctive energetic nitrobenzene compounds by ML, in combination with theoretical calculations . The ML-aided design and highly efficient synthesis and fabrication combined strategy is expected to accelerate the discovery of new EMs .
properties
IUPAC Name |
1,2,3,4,5,6-hexanitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKZIAODKDJPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893766 | |
Record name | Hexanitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanitrobenzene | |
CAS RN |
13232-74-1 | |
Record name | Hexanitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13232-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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